FFN102

Description

Conceptual Framework of Fluorescent False Neurotransmitters (FFNs)

Fluorescent False Neurotransmitters (FFNs) emerged as a novel class of optical tracers designed to address the limitations of previous visualization techniques. worldscientific.comnih.govnih.gov FFNs are small molecules engineered to mimic the structural and physical properties of endogenous neurotransmitters, particularly monoamines, allowing them to be transported by the same cellular machinery. worldscientific.comnih.govabcam.com The core concept behind FFNs is that they are taken up into neurons and packaged into synaptic vesicles by vesicular transporters, such as the vesicular monoamine transporter 2 (VMAT2). worldscientific.comnih.govtocris.com Once inside the vesicles, FFNs can be released into the synaptic cleft upon neuronal stimulation, similar to native neurotransmitters. worldscientific.comnih.govnih.gov

A key feature of many FFNs is their fluorescence, which changes depending on their cellular location or environment. worldscientific.comnih.gov This property enables researchers to optically measure neurotransmitter uptake by plasma membrane and vesicular transporters and, importantly, to visualize and quantify the release of vesicle content during exocytosis. worldscientific.comnih.gov Unlike techniques that report membrane fusion, FFNs can directly report release from individual monoamine synapses, revealing heterogeneity in release properties even among neighboring sites on the same axon. worldscientific.com

Some FFNs are designed to be pH-sensitive, exploiting the difference in pH between the acidic lumen of synaptic vesicles (approximately pH 5.6) and the more neutral extracellular space (pH 7.4). worldscientific.comnih.govelifesciences.orgacs.org These pH-responsive FFNs exhibit altered fluorescence intensity depending on the pH, allowing them to act as optical reporters for the release of vesicular content. worldscientific.comnih.govelifesciences.orgacs.org When released from the acidic vesicle lumen into the neutral extracellular environment, the fluorescence of these FFNs increases, producing a transient "flash" of fluorescence that indicates exocytosis. worldscientific.comelifesciences.orgacs.org This "flashing" property provides a means to optically measure the evoked release of synaptic vesicle content. nih.govelifesciences.orgacs.org

Role of FFN102 in Advancing Neurotransmission Research

This compound is a specific fluorescent false neurotransmitter that has played a significant role in advancing the study of neurotransmission, particularly within the dopaminergic system. nih.govabcam.comresearchgate.net It was developed as a pH-sensitive, polar coumarin-based probe designed to be a dual substrate for both the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). worldscientific.comnih.govtocris.combio-techne.com This dual substrate property allows this compound to be taken up into dopaminergic neurons via DAT and subsequently packaged into synaptic vesicles by VMAT2. worldscientific.comnih.govtocris.combio-techne.com

A key advantage of this compound is its selectivity for the dopaminergic system. worldscientific.comnih.govabcam.com Research has shown that this compound is selective for DAT and is not a good substrate for the norepinephrine (B1679862) transporter (NET) or the serotonin (B10506) transporter (SERT). worldscientific.com This selectivity, combined with its high polarity (logD at pH 7.4 is -1.45), helps to minimize nonselective labeling and passive membrane diffusion, contributing to its utility in specifically targeting dopaminergic neurons and their terminals. nih.gov

Furthermore, this compound possesses an electrochemically oxidizable hydroxyl group, allowing it to be recorded by amperometry in addition to optical methods. worldscientific.com This dual optical and electrochemical property offers a unique advantage, enabling simultaneous amperometry and optical recording of this compound release to measure quantal neurosecretion. worldscientific.com

Compared to earlier FFNs like FFN511, this compound demonstrates better colocalization with dopaminergic markers like TH-GFP, indicating improved specificity for dopaminergic synaptic vesicles. worldscientific.com While FFN511 could label additional synapses lacking VMAT and might be trapped nonspecifically due to its lipophilicity, this compound's properties contribute to more accurate targeting of dopaminergic terminals. worldscientific.com

This compound has been successfully applied in various research settings, including measuring exocytosis from dopaminergic neurons in the mouse retina and visualizing dopaminergic cell bodies and dendrites in the ventral midbrain and terminals in the dorsal striatum. worldscientific.comnih.gov It has been used to study DAT function and neurotransmitter release at the level of individual synapses in brain slices, demonstrating rapid uptake and chemical and photochemical stability. nih.gov Studies using this compound have revealed insights into the functional plasticity of the dopaminergic system and have been applied in models relevant to neurological disorders. nih.gov For instance, this compound has been used to study dopamine release in brain regions with sparse innervation, such as the globus pallidus externus (GPe), where traditional electrochemical methods are challenging. elifesciences.orgmdpi.com These studies have shown that this compound produces calcium-dependent fluorescence flashes upon electrical stimulation, allowing for the investigation of dopamine release properties in these areas. elifesciences.org

Research using this compound in PC12 cells, a common model for studying exocytosis, has shown that this compound is taken up into secretory vesicles and can partially replace endogenous dopamine. doi.orgresearchgate.net The ability to electrochemically detect both dopamine and this compound allows for the evaluation of the proportion of each species released during exocytosis. doi.org Findings suggest that this compound might be preferentially stored in fast diffusion compartments within vesicles, potentially enhancing its efficiency in reporting fusion pore opening when used as a fluorescent probe. doi.org

Key Properties and Research Findings of this compound

| Property | Description | Research Finding/Application | Source(s) |

| Transporter Substrate | Selective substrate for Dopamine Transporter (DAT) and Vesicular Monoamine Transporter 2 (VMAT2). | Labels dopaminergic cell bodies, dendrites, and synaptic terminals. nih.govabcam.com Used to study DAT function and neurotransmitter release. nih.gov | worldscientific.comnih.govtocris.combio-techne.com |

| pH Sensitivity | Exhibits greater fluorescence emission in neutral (extracellular) than acidic (vesicular) environments. | Enables optical measurement of evoked release of synaptic vesicle content ("FFN flashes"). nih.govelifesciences.orgacs.org Used to study pH levels in secretory vesicles. | worldscientific.comnih.govelifesciences.org |

| Fluorescence Properties | Excitation maxima: 340 nm (pH 5), 370 nm (pH 7.5). Emission maximum: 435-453 nm. Highly fluorescent. | Suitable for two-photon microscopy and standard fluorescence microscopy. nih.govabcam.com Compatible with GFP tags. abcam.com | nih.govtocris.combio-techne.comabcam.com |

| Selectivity | Selective for DAT; not a good substrate for NET or SERT. High polarity reduces nonselective labeling. | Provides high selectivity for dopamine neurons and their terminals in brain tissue. worldscientific.comnih.govabcam.com Better colocalization with dopaminergic markers than FFN511. worldscientific.com | worldscientific.comnih.govabcam.com |

| Electroactivity | Electrochemically oxidizable, allowing for amperometric recording. | Enables simultaneous optical and electrochemical measurement of quantal neurosecretion. worldscientific.com Used in coupled amperometry and TIRFM studies. researchgate.netresearchgate.net | worldscientific.comdoi.orgresearchgate.net |

| Stability | Chemically and photochemically stable. | Suitable for time-lapse imaging studies. nih.gov | nih.gov |

| In Vitro/Ex Vivo Use | Successfully used in PC12 cells and acute brain slices. | Visualizes uptake and release in cell models. doi.orgresearchgate.net Enables imaging of dopaminergic terminals and activity in brain tissue. nih.govabcam.comfrontiersin.org | nih.govdoi.orgresearchgate.netabcam.comfrontiersin.org |

| Research Applications | Tool for visualizing neuronal degeneration, studying somatodendritic dopamine dynamics, and presynaptic plasticity. | Used to study dopamine release in sparsely innervated brain regions. elifesciences.orgmdpi.com Partially replaces endogenous dopamine in vesicles. doi.org | nih.govelifesciences.orgmdpi.comdoi.org |

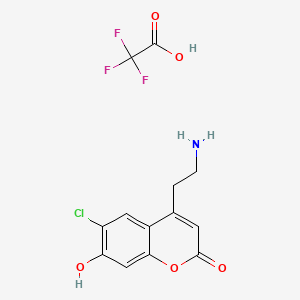

Structure

2D Structure

Properties

IUPAC Name |

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.C2HF3O2/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;3-2(4,5)1(6)7/h3-5,14H,1-2,13H2;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPXKAKVMJGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Functional Characteristics of Ffn102 As a Research Probe

Structural Basis for False Neurotransmitter Mimicry

FFN102 is a synthetic analog of biogenic neurotransmitters nih.gov. Its chemical structure includes an aminoethyl group, which is a key element for cell recognition and closely mimics biogenic neurotransmitters researchgate.net. The compound is described as a 4-(2-aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one caymanchem.comtocris.com. This structure allows it to be recognized and transported by specific neurotransmitter transporters abcam.comresearchgate.net. This compound was purposefully designed to be a highly polar compound, with a calculated logD at pH 7.4 of -1.45, to minimize nonselective tissue labeling and passive membrane diffusion nih.gov.

Functional Spectroscopic and Electrochemical Attributes

This compound exhibits both pH-dependent fluorescence and electroactivity, making it a dual-functional probe for coupled measurements nih.gov.

pH-Responsive Fluorescence Properties

A key feature of this compound is its pH-responsive fluorescence, which is particularly sensitive within the pH range relevant to synaptic vesicle physiology (pH 5–7) nih.gov. The pH-dependent photophysical properties stem from the equilibrium between the protonated phenol (B47542) and deprotonated phenolate (B1203915) forms of the phenol group at the 7-position of its coumarin (B35378) nucleus nih.gov. This renders this compound ratiometric in the excitation mode with a pKa value of 6.2 nih.govcaymanchem.comelifesciences.org.

The absorption spectra of this compound show a pH dependence, with the maximum absorption shifting towards 331 nm at lower pH values (protonated form) and to 371 nm at higher pH values (deprotonated form) nih.gov. The fluorescence excitation is also pH dependent, displaying a peak at 340 nm at pH 5.0, which mimics the acidic vesicular pH, and a peak at 370 nm at pH 7.4, approximating cytoplasmic pH nih.govcaymanchem.com. While the emission wavelength remains largely independent of pH with a maximum around 453 nm (or 435 nm depending on the source), the intensity of the emission is highly pH dependent nih.govcaymanchem.comtocris.combio-techne.comrndsystems.com. The fluorescence intensity significantly increases with increasing pH, showing a substantial enhancement (e.g., 4.6 times) between pH 5.3 and pH 7.3 researchgate.net. This property is crucial for its use as a probe, as the fluorescence intensity is expected to increase when this compound diffuses from the acidic environment of the synaptic vesicle lumen to the neutral extracellular space upon exocytosis nih.govresearchgate.netelifesciences.org.

Here is a summary of this compound's photophysical properties:

| Property | Value/Description | pH Condition | Source |

| Absorption Maximum | ~331 nm | Lower pH | nih.gov |

| Absorption Maximum | ~371 nm | Higher pH | nih.gov |

| Excitation Maximum | 340 nm | pH 5.0 | nih.govcaymanchem.com |

| Excitation Maximum | 370 nm | pH 7.4 or 7.5 | nih.govcaymanchem.comtocris.combio-techne.comrndsystems.com |

| Emission Maximum | 453 nm | pH independent | nih.govcaymanchem.com |

| Emission Maximum | 435 nm | pH 5 and 7.5 | tocris.combio-techne.comrndsystems.com |

| pKa | 6.2 | - | nih.govcaymanchem.comelifesciences.org |

| Fluorescence Intensity | Greater in neutral than acidic environments | Neutral > Acidic | nih.govelifesciences.org |

| Fluorescence Enhancement | ~4.6 times increase between pH 5.3 and 7.3 | pH 5.3 to 7.3 | researchgate.net |

| Fluorescence Enhancement | Nearly 400% increase between ~pH 5.6 and pH 7.4 | ~pH 5.6 to pH 7.4 | elifesciences.org |

Electroactive Behavior and Oxidation Mechanisms

This compound is also electroactive, which allows for its detection and the study of exocytosis using electrochemical techniques like amperometry nih.govresearchgate.netnih.govresearchgate.net. The electroactivity of this compound is primarily attributed to the oxidation of its phenolic group researchgate.netnih.govresearchgate.net. This oxidation is suggested to occur through a Chemical-Electrochemical (CE) mechanism nih.govresearchgate.net. Studies using cyclic voltammetry have shown pH-responsive behavior in the electrochemical signals of this compound researchgate.net. The peak current intensities in cyclic voltammograms increase with the square root of the scan rate, which is indicative of a diffusion-controlled faradaic wave researchgate.netresearchgate.net. While coumarin-functionalized compounds can exhibit adsorption on electrodes, passivation appears to be negligible under the experimental conditions tested researchgate.netresearchgate.net. The electroactivity of this compound enables its use as an electroactive reporter for the quantitative assessment of exocytosis in amperometric detection researchgate.net.

Transporter Recognition Elements and Affinity Profiles

This compound functions as a false neurotransmitter by being recognized and transported by specific monoamine transporters abcam.com. It has been identified as a substrate for both the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2) nih.govabcam.comcaymanchem.comtocris.combio-techne.comrndsystems.comnih.gov. This dual substrate specificity allows this compound to be transported from the extracellular space into the neuron via DAT and subsequently packaged into synaptic vesicles by VMAT2, mimicking the behavior of endogenous dopamine abcam.comnih.gov.

Research in mouse brain tissue has demonstrated that this compound is a mouse DAT substrate nih.gov. Its selectivity for dopaminergic neurons allows it to selectively label dopamine cell bodies, dendrites in the ventral midbrain, and dopaminergic synaptic terminals in the dorsal striatum nih.govpnas.org. The selective transport by DAT contributes to the high selectivity of this compound for labeling dopaminergic release sites in the mouse striatum researchgate.net.

This compound exhibits minimal binding to a broad panel of central nervous system receptors, including dopamine and serotonin (B10506) receptors, when screened at concentrations up to 10 µM nih.govcaymanchem.comtocris.combio-techne.comrndsystems.com. While it inhibits DAT to some extent (13.6% inhibition at 10 µM), its binding to most other CNS receptors and transporters is not significant at this concentration caymanchem.com. It has also shown some inhibition of the serotonin (5-HT) receptor subtype 5-HT2c with a Ki of approximately 3 µM caymanchem.com.

The aminoethyl group of this compound has been highlighted as a key recognition element by cells, contributing to its uptake and accumulation into acidic cellular vesicles, similar to biogenic monoamine neurotransmitters researchgate.netnih.govresearchgate.net.

| Transporter/Receptor | This compound Interaction | Notes | Source |

| Dopamine Transporter (DAT) | Substrate, Inhibitor | Selective uptake into dopaminergic neurons; 13.6% inhibition at 10 µM | nih.govabcam.comcaymanchem.comtocris.combio-techne.comrndsystems.comnih.govresearchgate.net |

| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate | Packaging into synaptic vesicles | nih.govabcam.comcaymanchem.comtocris.combio-techne.comrndsystems.comnih.govnih.gov |

| CNS Receptors (panel of 38) | No significant binding | Tested up to 10 µM | nih.govcaymanchem.comtocris.combio-techne.comrndsystems.com |

| Serotonin Receptor 5-HT2c | Inhibitor (weak affinity) | Ki ≈ 3 µM | caymanchem.com |

Mechanism of Action and Cellular/molecular Interactions of Ffn102

Substrate Recognition and Transport by Dopamine (B1211576) Transporter (DAT)

FFN102 functions as a selective substrate for the dopamine transporter (DAT), the primary protein responsible for the reuptake of dopamine from the extracellular space into presynaptic neurons. Studies have demonstrated that the accumulation of this compound in striatal slices is clearly dependent on DAT activity. wikipedia.org This interaction allows this compound to selectively label dopaminergic neurons, including cell bodies, dendrites, and axonal terminals, by mimicking the transport of endogenous dopamine across the plasma membrane. wikipedia.orgfishersci.at The structural design of this compound, incorporating an aminoethyl group similar to biogenic neurotransmitters, is considered key to its recognition by cellular transporters like DAT. bmrb.ionih.gov

Substrate Recognition and Transport by Vesicular Monoamine Transporter 2 (VMAT2)

Beyond plasma membrane transport, this compound is also recognized and transported by the vesicular monoamine transporter 2 (VMAT2). fishersci.atscribd.comfishersci.caau.dk VMAT2 is crucial for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This compound was initially identified as a VMAT2 substrate using transfected cell lines. wikipedia.org This VMAT2-dependent transport facilitates the accumulation of this compound within the acidic lumen of synaptic vesicles, a critical step for its function as a vesicular tracer. researchgate.net

Intracellular Compartmentalization and Vesicular Uptake Dynamics

Following uptake via DAT, this compound enters the cytoplasm of dopaminergic neurons and undergoes intracellular compartmentalization. It is subsequently transported into synaptic vesicles by VMAT2. wikipedia.orgresearchgate.net Research indicates that this compound exhibits relatively rapid uptake dynamics, accumulating within cells within approximately 30 minutes. wikipedia.org While a significant portion is targeted to synaptic vesicles, the distribution of this compound is not exclusively limited to these organelles; it can also be present in the cell cytoplasm. wikipedia.org Studies in PC12 cells, a model for neurosecretory cells, have shown that this compound is taken up into secretory vesicles and can partially replace endogenous dopamine stored within these vesicles, with an estimated replacement ratio of approximately 12% on a molar basis. citeab.com This partial replacement suggests that this compound enters and is stored within the vesicular pool alongside the native neurotransmitter. Furthermore, evidence suggests that this compound might be preferentially stored in fast vesicular diffusion compartments, as it was observed to be over-released through the initial fusion pore during exocytosis. citeab.com

Interaction with Vesicular pH Gradients

A key characteristic of this compound is its pH-responsive fluorescence, a property critical for its use in monitoring vesicular dynamics. This compound exhibits greater fluorescence emission in neutral environments compared to acidic ones. wikipedia.orgmims.com Synaptic vesicles maintain an acidic internal pH (typically around pH 5.6), while the cytoplasm and extracellular space are near neutral pH (around pH 7.4). mims.com this compound has a pKa of 6.2, making it sensitive to pH changes within the physiological range. wikipedia.orgfishersci.atau.dkmims.com Its excitation spectrum is pH-dependent, showing a peak at 340 nm at pH 5.0 (mimicking vesicular pH) and a peak at 370 nm at pH 7.4 (mimicking cytoplasmic/extracellular pH). wikipedia.orgfishersci.atscribd.comfishersci.canih.gov Although the emission spectrum is pH-independent at 453 nm, the intensity of emission is significantly higher at neutral pH. wikipedia.orgfishersci.at This pH-dependent fluorescence allows this compound to serve as an optical reporter for exocytosis; upon release from the acidic vesicular lumen into the neutral extracellular space, its fluorescence increases, providing a signal that can be measured to monitor the release of vesicular content. wikipedia.orgau.dkmims.com

Below is a table summarizing the pH-dependent fluorescence properties of this compound:

| Property | Acidic pH (~5.0) | Neutral pH (~7.4) |

| Excitation Maximum | 340 nm | 370 nm |

| Emission Maximum | 453 nm | 453 nm |

| Fluorescence Intensity | Lower | Higher |

Competition and Displacement Dynamics with Endogenous Neurotransmitters

This compound interacts with the same transporters as endogenous monoamine neurotransmitters, leading to potential competition and displacement dynamics. As a substrate for DAT, this compound can compete with dopamine for reuptake. Studies have shown that this compound can inhibit dopamine uptake. fishersci.atscribd.com At higher concentrations, this compound has been reported to deplete vesicular catecholamines and inhibit reuptake. wikipedia.org Within synaptic vesicles, this compound can partially replace endogenous dopamine, as observed in PC12 cells. citeab.com This suggests a level of competition for vesicular storage via VMAT2. Furthermore, compounds like amphetamine, known to interact with both DAT and VMAT2 and affect vesicular pH gradients, can induce the release of this compound from presynaptic terminals, mirroring their effects on endogenous dopamine release. wikipedia.org this compound exhibits selectivity by showing no significant binding to a broad panel of central nervous system receptors, including dopamine and serotonin (B10506) receptors, although one study noted inhibition of the serotonin 5-HT2c receptor at a certain concentration. wikipedia.orgfishersci.atscribd.comfishersci.canih.gov

Applications of Ffn102 in Preclinical Neuroscience Research Models

Visualization of Dopaminergic Neuronal Structures

FFN102 enables the optical identification and visualization of dopaminergic neurons and their intricate structures in brain tissue. nih.govresearchgate.net Its selectivity for the dopamine (B1211576) transporter (DAT) facilitates its uptake into dopaminergic cells. researchgate.netrndsystems.comcaymanchem.combio-techne.comtocris.com

Labeling of Cell Bodies and Dendrites

This compound selectively labels dopamine cell bodies and dendrites, particularly in regions like the ventral midbrain, including the substantia nigra pars compacta (SNc) and the ventral tegmental area (VTA). nih.govresearchgate.netresearchgate.netnih.govsigmaaldrich.com Studies using acute midbrain slices have shown this compound accumulation in both cell bodies and their proximal and distal dendrites. nih.gov This labeling is dependent on DAT activity, as evidenced by the lack of this compound-labeled cells in DAT-deficient mice. nih.gov The distribution of this compound appears mostly homogeneous throughout the cell bodies and dendrites, suggesting its presence in the cell cytoplasm in addition to synaptic vesicles. nih.gov

Identification of Axonal Processes and Presynaptic Terminals

This compound is effective in labeling dopaminergic axonal profiles and presynaptic terminals, particularly in areas receiving rich dopaminergic innervation, such as the dorsal striatum. nih.govresearchgate.netcaymanchem.comresearchgate.netnih.govsigmaaldrich.com Two-photon microscopy studies in mouse brain striatal slices have demonstrated a high degree of anatomical colocalization between this compound labeling and green fluorescent protein (GFP) expressed under the control of the tyrosine hydroxylase (TH) promoter, indicating selectivity for dopaminergic axonal profiles. nih.govresearchgate.net this compound allows for the identification of apparent presynaptic terminals and axonal regions. nih.gov Compared to other probes like 5,7-dHT, this compound offers rapid uptake and is chemically and photochemically stable, making it suitable for time-lapse imaging of DAT function and neurotransmitter release. nih.gov

Monitoring Neurotransmitter Release and Uptake Dynamics

This compound serves as a tool for optically measuring functional parameters related to dopamine neurotransmission, including release and uptake dynamics. nih.govresearchgate.netnih.gov Its pH-responsive nature allows for the detection of synaptic vesicle content release. nih.govresearchgate.netelifesciences.org

Real-time Observation of Single Vesicle Exocytosis

This compound can be used for the real-time observation of single vesicle exocytosis. worldscientific.comresearchgate.netnih.gov As a pH-responsive probe, its fluorescence increases upon release from the acidic environment of the synaptic vesicle lumen into the neutral extracellular space, providing an optical signal ("flash") that reports exocytosis. researchgate.networldscientific.comacs.orgelifesciences.orgresearchgate.netnih.gov This "flashing FFN" property is particularly valuable for measuring neurotransmitter secretion induced by minimal stimulation. acs.org Studies coupling electrochemistry and total internal reflection fluorescence microscopy (TIRFM) with this compound have enabled the simultaneous monitoring of both fluorescent and electrochemical signals during single exocytotic events, offering high spatial and temporal resolution for investigating exocytotic mechanisms. researchgate.netnih.govfrontiersin.orgresearchgate.net

Measurement of Dopamine Transporter Activity in Tissue

This compound allows for the optical measurement of dopamine transporter (DAT) activity in brain tissue. nih.govresearchgate.netnih.gov Its uptake into dopaminergic neurons is primarily mediated by DAT. nih.gov The accumulation of this compound in striatal slices has been shown to be DAT-dependent. nih.gov Furthermore, this compound can inhibit the reuptake of dopamine, as measured by techniques like cyclic voltammetry in the dorsal striatum. nih.gov This property underscores its interaction with the DAT and its utility in studying transporter function. nih.gov The significant decrease of evoked fluorescent transients in slices co-incubated with DAT inhibitors like nomifensine (B1679830) is consistent with an inhibition of this compound uptake into dopaminergic axons, further supporting its use in assessing DAT activity. elifesciences.orgelifesciences.org

Analysis of Presynaptic Plasticity Mechanisms

This compound is a promising tool for studying mechanisms underlying presynaptic plasticity in dopaminergic neurons. nih.govbiospace.com By allowing the optical measurement of dopamine release at individual synapses and monitoring individual synaptic terminal activity, this compound provides insights into the dynamic changes occurring at the presynaptic level. nih.govresearchgate.netnih.gov Analysis of the response of individual fluorescent puncta (representing presynaptic terminals) to stimulation, such as electrical stimulation, can reveal variations in release kinetics and the presence of both destaining (releasing) and nondestaining puncta. nih.gov This heterogeneity in release properties among individual terminals can be investigated using this compound. worldscientific.com The ability to optically measure functional parameters like dopamine exocytosis at individual presynaptic terminals makes this compound valuable for understanding how synaptic activity is modulated and how presynaptic plasticity is regulated. nih.govbiospace.com

Investigating Modulators of Neurotransmitter Release

This compound serves as a tool to investigate the effects of various factors and pharmacological agents on dopamine release. By monitoring the changes in this compound fluorescence upon stimulation, researchers can assess how different manipulations influence the exocytotic process from dopaminergic terminals. nih.govcaymanchem.com Studies have utilized this compound to measure evoked release of synaptic vesicle content, providing a means to optically assess functional parameters related to dopamine release. nih.govcaymanchem.comresearchgate.netresearchgate.net

Studies in Discrete Brain Regions

The application of this compound has been particularly insightful in examining dopamine neurotransmission in specific brain areas, revealing regional differences in release characteristics. elifesciences.orgnih.gov

The striatum receives dense dopaminergic innervation, and this compound has been used to visualize dopaminergic synaptic terminals in this region. nih.govabcam.comabcam.co.jpabcam.comresearchgate.net Studies in striatal brain slices have employed this compound to monitor dopamine release from individual presynaptic terminals. nih.govcaymanchem.comresearchgate.net Research using this compound in the striatum has indicated that the size of this compound transients evoked by electrical stimulation is dependent on extracellular calcium concentration. elifesciences.orgelifesciences.org

This compound is particularly well-suited for studying synaptic release in brain regions with sparse dopaminergic innervation, where traditional electrochemical methods may be limited. elifesciences.orgnih.govworldscientific.com The globus pallidus externa (GPe) is one such region, displaying sparse innervation by dopamine axonal fibers. elifesciences.orgnih.gov this compound has been successfully used to measure dopamine release from substantia nigra axons in the GPe. elifesciences.orgnih.govworldscientific.com

Studies comparing this compound release in the GPe and striatum have revealed notable differences. This compound transients in the mouse GPe were found to be spatially heterogeneous and generally smaller than those in the striatum, with the exception of sparse "hot spots". elifesciences.orgnih.gov Furthermore, GPe transients were significantly enhanced by high-frequency stimulation, a characteristic that differed from observations in the striatum. elifesciences.orgnih.govelifesciences.org The calcium dependence of this compound transients was also observed in the GPe, similar to the striatum. elifesciences.orgelifesciences.org

Here is a table summarizing some key differences in this compound release properties observed between the striatum and GPe:

| Feature | Striatum | Globus Pallidus Externa (GPe) | Source |

| Spatial Heterogeneity | Less heterogeneous | Spatially heterogeneous, with "hot spots" | elifesciences.orgnih.gov |

| Transient Size | Generally larger | Generally smaller (except hot spots) | elifesciences.orgnih.gov |

| High-Frequency Stimulation | No significant difference in transient size at 10 Hz vs 50 Hz | Significantly enhanced transient size at 50 Hz vs 10 Hz | elifesciences.orgnih.govelifesciences.org |

| Calcium Dependence of Release | Observed | Observed | elifesciences.orgelifesciences.org |

This compound has also been utilized to label dopamine cell bodies and dendrites in the ventral midbrain, which contain the dopaminergic nuclei like the substantia nigra. nih.govresearchgate.netresearchgate.net This labeling is primarily due to the selective transport of this compound by DAT expressed in these neurons. nih.gov Studies using this compound in acute brain slices containing the ventral midbrain have allowed for the measurement of dopamine dynamics in these key regions. researchgate.net this compound accumulation in the midbrain has been shown to be dependent on DAT activity. nih.gov

Advanced Methodologies and Analytical Techniques Utilizing Ffn102

Optical Imaging Techniques

Optical imaging techniques are fundamental to visualizing the localization and dynamics of FFN102 within biological samples. The pH-dependent fluorescence of this compound is particularly advantageous for monitoring events involving changes in pH, such as the release of vesicle contents into the extracellular space. caymanchem.comnih.govpnas.orgelifesciences.org

Two-Photon Fluorescence Microscopy Applications

Two-photon fluorescence microscopy is a powerful technique for deep-tissue imaging with high spatial resolution, and this compound is well-suited for this application. abcam.comnews-medical.netwikipedia.org this compound enables the two-photon microscopic imaging of the localization and activity of dopaminergic presynaptic terminals, specifically in acute brain slices from mice. nih.govpnas.orgabcam.com This allows for the visualization of dopamine (B1211576) transporter (DAT) activity and the optical measurement of functional parameters, including dopamine release at individual synapses. nih.govpnas.org Studies utilizing two-photon microscopy with this compound in mouse brain striatal slices have demonstrated the probe's uptake and distribution, showing anatomical coincidence with TH-GFP staining, which indicates selectivity for dopaminergic axonal profiles. pnas.org this compound's compatibility with GFP tags further enhances its utility in studies involving genetically encoded markers. abcam.com

Total Internal Reflection Fluorescence Microscopy (TIRFM) Implementations

Total Internal Reflection Fluorescence Microscopy (TIRFM) is an optical technique that provides high axial resolution by exciting fluorophores in a thin region near the coverslip surface, making it ideal for studying events occurring at or near the plasma membrane. nih.govconductscience.com this compound is a suitable probe for TIRFM investigations, particularly for studying exocytotic secretion. nih.govresearchgate.netnih.gov Its use in TIRFM allows for the visualization of this compound-loaded vesicles and the monitoring of their fusion with the plasma membrane. nih.govresearchgate.net

Electrochemical Detection Methods

This compound's electroactivity complements its fluorescent properties, enabling its use in electrochemical detection methods to study vesicular release. nih.govresearchgate.netdoi.orgworldscientific.com The electrochemical behavior of this compound is primarily attributed to the oxidation of its phenolic group. researchgate.netresearchgate.netnih.gov

Coupled Amperometry and Fluorescence Microscopy

The combination of amperometry and fluorescence microscopy, particularly TIRFM, is a potent approach for studying single-vesicle exocytosis. This compound functions as a dual fluorescent/electroactive probe in this coupled technique, allowing for simultaneous optical and electrochemical measurements of vesicular release events. nih.govresearchgate.netnih.gov This integrated approach provides real-time monitoring of single exocytotic events with high spatial and temporal resolution. nih.govresearchgate.net Coupled analyses using this compound-loaded vesicles have facilitated the classification of different types of optical signals that correlate with electrochemical spikes, aiding in the precise identification of fluorescence changes corresponding to actual exocytotic events. researchgate.netnih.gov Amperometric measurements utilizing this compound have been successfully conducted at the single-cell level using electrodes such as carbon fiber electrodes (CFE) and Indium Tin Oxide (ITO) surfaces. researchgate.netnih.gov The pH dependence of this compound's oxidation current, similar to its fluorescence, offers a potential avenue for measuring pH changes associated with exocytosis. worldscientific.com

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry is an electrochemical technique used to study the redox behavior of electroactive species. This compound has been characterized using cyclic voltammetry, demonstrating its electroactivity at extracellular pH when studied with ITO microdevices. researchgate.net While fouling of the electrode surface has been observed during the oxidation of this compound in voltammetric measurements, this does not impede its application in amperometric studies of single-cell exocytosis. researchgate.net Cyclic voltammetry provides insights into the electrochemical properties of this compound, contributing to a better understanding of its behavior in electrochemical detection systems. scielo.brmdpi.com

In vitro and Ex vivo Cellular and Tissue Model Systems

This compound is widely applied in various in vitro and ex vivo biological model systems to study its uptake, localization, and release dynamics.

In vitro Models: Cell lines are commonly used for studying this compound. N13 cells, a stable clone of BON cells, are utilized for their ability to accumulate this compound into secretory vesicles, making them suitable for coupled amperometry and TIRFM studies. nih.govresearchgate.netresearcher.life PC12 cells are another important model system where this compound is uptaken into secretory vesicles, partially replacing endogenous dopamine. doi.org this compound has proven to be a suitable probe for bioanalytical and pharmacological investigations in secretory PC12 cells. doi.org VMAT2-transfected HEK cells have also been employed to characterize this compound as a VMAT2 substrate. nih.gov

Ex vivo Models: Acute brain slices, particularly from the mouse striatum, are valuable ex vivo preparations for studying this compound dynamics in a more complex tissue environment. Two-photon microscopy is used with these slices to image this compound localization and activity in dopaminergic presynaptic terminals. nih.govpnas.orgabcam.com this compound allows for the identification of dopamine cell bodies, dendrites in the ventral midbrain, and dopaminergic synaptic terminals in the dorsal striatum of mouse brain tissue. nih.govpnas.org this compound has also been used in striatal slices in conjunction with amperometric measurements. nih.gov Furthermore, pH-sensitive FFNs like this compound are instrumental in studying dopamine release in brain regions with sparse dopaminergic innervation, such as the globus pallidus (GPe), using ex vivo slices. elifesciences.org Studies in mouse GPe slices have investigated this compound transients in response to electrical stimulation. elifesciences.org this compound demonstrates rapid uptake in these models and has shown no apparent toxicity in in vitro and in situ studies, supporting its use in time-lapse imaging. pnas.org

The following table summarizes some of the techniques and model systems used with this compound:

| Technique | Model System(s) | Key Application(s) |

| Two-Photon Fluorescence Microscopy | Mouse acute brain slices (striatum) | Imaging dopaminergic presynaptic terminal localization and activity, DAT activity, dopamine release at individual synapses. nih.govpnas.orgabcam.com |

| Total Internal Reflection Fluorescence Microscopy (TIRFM) | N13 cells, PC12 cells | Studying exocytotic secretion at or near the plasma membrane. nih.govresearchgate.netnih.govresearcher.life |

| Coupled Amperometry and Fluorescence Microscopy (TIRFM) | N13 cells, PC12 cells, Mouse striatal slices | Simultaneous optical and electrochemical measurement of single vesicle exocytosis. nih.govnih.govresearchgate.netnih.gov |

| Cyclic Voltammetry | ITO microdevices | Electrochemical characterization of this compound. researchgate.net |

| In vitro Cell Culture | N13 cells, PC12 cells, HEK cells | This compound uptake, localization in vesicles, bioanalytical and pharmacological studies. nih.govnih.govresearchgate.netdoi.orgresearcher.life |

| Ex vivo Tissue Slices | Mouse acute brain slices (striatum, GPe) | Imaging this compound distribution and activity in dopaminergic terminals, studying dopamine release in specific brain regions. nih.govpnas.orgelifesciences.orgabcam.com |

Use in PC12 and HEK Cell Lines

This compound has been successfully utilized in both PC12 and HEK cell lines to investigate transporter activity and vesicular dynamics. Initial characterization identified this compound as a VMAT2 substrate using VMAT2-transfected HEK cells. nih.govacs.org Further studies demonstrated its suitability as a bioanalytic probe in PC12 cells, a widely used model for neuroendocrine secretion. nih.govdoi.org

Research in PC12 cells has shown that this compound is taken up into secretory vesicles, where it partially replaces endogenous dopamine, typically around 12%. nih.govdoi.orgresearchgate.netmdpi.com This partial replacement allows for the monitoring of exocytic events through coupled electrochemical and fluorescence detection. doi.orgresearchgate.netmdpi.com The uptake of this compound into vesicles has also been confirmed in BON N13 cell lines. researchgate.netresearchgate.net

In HEK cells, particularly those transfected with VMAT2 or human DAT (hDAT), this compound is used to measure transporter-dependent uptake by imaging its intracellular distribution. nih.gov Studies in hSERT-HEK cells have also explored this compound uptake and its inhibition by pharmacological agents like imipramine. nih.gov Furthermore, this compound (and related probes like Mini202) has been employed in PC12 cells in conjunction with two-photon fluorescence microscopy to measure vesicular pH. acs.org Comparisons of this compound uptake and release dynamics with deuterated dopamine (DA-d4) in PC12 cells have been conducted using two-photon fluorescence imaging and potassium stimulation. arxiv.org this compound has been observed to localize to both the cell soma and neurites in neuronal cell cultures. protilatky.cz

Application in Acute Brain Slice Preparations

Acute brain slices represent a crucial ex vivo model for studying neuronal circuits and synaptic function. This compound is a highly selective probe for labeling dopaminergic structures in acute mouse brain tissue, including terminals in the dorsal striatum and neurons in the midbrain. nih.govpnas.org It specifically labels dopamine cell bodies and dendrites in the ventral midbrain and dopaminergic synaptic terminals in the dorsal striatum. nih.govresearchgate.netelifesciences.org

The application of this compound in brain slices enables the visualization of DAT activity and functional studies in somatodendritic regions of dopamine neurons, as well as the assessment of synaptic activity at individual dopaminergic terminals. nih.govpnas.org This allows for the optical measurement of key functional parameters, including DAT activity and dopamine release at the single-synapse level. nih.govresearchgate.netpnas.orgelifesciences.org this compound has been successfully used to label dopaminergic cells in acute brain slices from both wild-type mice and rats. frontiersin.org Its utility extends to revealing functionally silent dopamine vesicle clusters in the striatum and studying dopamine release in brain regions with sparse dopaminergic innervation, such as the globus pallidus (GPe). elifesciences.orgmdpi.comnih.gov

Methodological Considerations for Cell Loading and Stimulation

Effective utilization of this compound requires specific protocols for cell loading and stimulation tailored to the experimental model. In acute brain slices, this compound is typically loaded into presynaptic terminals by incubating the slices in oxygenated artificial cerebrospinal fluid (ACSF) containing this compound (e.g., 10 μM) for 30-45 minutes at room temperature. nih.gov Variations in temperature and duration, such as 45 minutes total incubation with an initial 30 minutes at 33°C followed by 15 minutes at room temperature, have also been reported. frontiersin.org During this loading period, this compound enters synaptic vesicles as a transporter substrate without requiring electrical stimulation. elifesciences.org Following incubation, slices are washed with FFN-free ACSF before imaging or further experimentation. frontiersin.org

Stimulation to induce this compound release can be achieved through various methods, including perfusion with high concentrations of potassium chloride (e.g., 40 mM) or localized electrical stimulation. nih.govelifesciences.orgnih.gov Electrical stimulation protocols involve applying trains of pulses with specific frequencies (e.g., 10 Hz, 50 Hz) and durations. nih.govelifesciences.orgelifesciences.orgacs.org Imaging of this compound fluorescence is commonly performed using multiphoton microscopy, such as two-photon microscopy, with excitation wavelengths around 760 nm and emission collected within ranges like 440-500 nm or 430-470 nm. nih.govacs.org

For cell lines like PC12 cells, internalization of this compound is achieved by incubating the cells in culture medium supplemented with this compound (e.g., 20 μM) for a specified duration (e.g., 1 hour). doi.org Stimulation of PC12 cells can be induced by high potassium (e.g., 50 mM). arxiv.org Coupled techniques that combine amperometry and total internal reflection fluorescence microscopy (TIRFM) are also employed to monitor exocytosis from PC12 and BON N13 cells loaded with this compound. researchgate.netresearchgate.netfrontiersin.org In these coupled experiments, stimulation might involve agents like ionomycin (B1663694) (e.g., 10 μM). frontiersin.org

Computational and Analytical Approaches in this compound Research

The analysis of data generated using this compound involves sophisticated computational and analytical approaches, particularly for interpreting fluorescence signals and correlating them with other measurements. Optical data from brain slices, often acquired through microscopy, are typically processed using software platforms such as MATLAB. elifesciences.org A common analytical technique is the calculation of ΔF/F, representing the change in fluorescence relative to a baseline, which is often determined by fitting the fluorescence signal prior to stimulation. elifesciences.orgacs.org

Analysis focuses on the fluorescence intensity of individual puncta, which represent presynaptic terminals, over time. acs.org To quantify release dynamics, fluorescence decay curves from destaining puncta can be fitted using functions like a delayed exponential decay. acs.org Computational programs are essential for the unbiased discrimination and categorization of puncta based on their fluorescence characteristics, such as destaining or non-destaining behavior. nih.govacs.org

Statistical analyses, including t-tests and ANOVA, are routinely applied to compare fluorescence transients and other parameters across different experimental conditions or groups. elifesciences.orgelifesciences.org The dual electroactive and fluorescent nature of this compound allows for coupled analyses, such as simultaneous amperometry and TIRFM. researchgate.netresearchgate.netfrontiersin.org The correlation of fluorescence and amperometric signals provides real-time monitoring of single exocytotic events with high spatial and temporal resolution. researchgate.netresearchgate.net Electrochemical techniques like amperometry are used to detect released this compound and endogenous dopamine, leveraging their distinct oxidation potentials to differentiate their contributions. nih.govdoi.orgresearchgate.netmdpi.comresearchgate.net Analysis of amperometric spikes, including the presence and characteristics of the "foot" signal, can provide insights into fusion pore dynamics during exocytosis. researchgate.net Computational analysis is also applied to study the modulation of this compound transients by varying stimulation frequencies. elifesciences.orgelifesciences.org Detailed methodologies for image processing and analysis specific to this compound experiments are often described in supplementary materials of relevant research publications. nih.govpnas.org

Pharmacological Manipulations for Mechanistic Dissection

Pharmacological manipulations are integral to dissecting the mechanisms underlying this compound uptake, storage, and release, as well as using this compound to study the effects of various drugs on dopaminergic neurotransmission. Pharmacological characterization has established this compound as a substrate for VMAT2 and DAT, with no significant binding to a broad panel of 38 central nervous system receptors screened at 10 μM concentration. nih.govabcam.comabcam.cnrndsystems.combio-techne.comtocris.com

In experimental settings, pharmacological agents are used to probe the involvement of specific transporters. For instance, DAT inhibitors like nomifensine (B1679830) are employed to determine if this compound uptake is dependent on DAT. elifesciences.orgelifesciences.org A significant decrease in evoked fluorescent transients in the presence of nomifensine is consistent with the inhibition of this compound uptake and loading into dopaminergic axons. elifesciences.orgelifesciences.org

Limitations and Comparative Analysis of Ffn102 As a Research Tool

Selectivity and Species-Specific Considerations

FFN102 exhibits high selectivity towards dopaminergic neurons, primarily due to its function as a substrate for the dopamine (B1211576) transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2). nih.govrndsystems.comsigmaaldrich.compnas.orgnih.govchemrxiv.org This selective uptake mechanism allows this compound to label dopamine cell bodies, dendrites, and synaptic terminals. nih.govsigmaaldrich.com Studies in DAT knockout mice have shown a significant decrease in this compound uptake compared to wild-type animals, confirming its DAT dependence. nih.gov The high polarity of this compound also contributes to its reduced nonselective labeling and passive membrane diffusion. nih.gov Furthermore, this compound shows no significant binding to a broad panel of central nervous system receptors, including dopamine and serotonin (B10506) receptors, minimizing potential confounds from receptor modulation. rndsystems.compnas.org

Despite this high selectivity for dopaminergic neurons and transporters, species-specific differences in transporter expression or function could potentially influence this compound uptake and efficacy. While studies have successfully used this compound in mouse brain tissue nih.govpnas.orgelifesciences.orgabcam.com, its applicability and selectivity might vary in other species.

Contrasts with Electrochemical Techniques (e.g., Carbon Fiber Amperometry)

Electrochemical techniques, such as carbon fiber amperometry and fast-scan cyclic voltammetry (FSCV), are widely used to measure neurotransmitter release and reuptake, offering excellent temporal resolution. nih.govworldscientific.com These methods are well-suited for measuring changes in extrasynaptic dopamine concentration associated with neuronal activity. nih.gov Much of the understanding of dopamine neurotransmission has been gained using these techniques. worldscientific.com

However, a significant limitation of traditional electrochemical methods is their spatial resolution. They typically measure release and reuptake from large sets of release sites and lack the spatial resolution required to study synaptic transmission at the level of individual synapses or release sites. nih.govwebsite-files.com It is challenging to isolate single axons or synapses when recording with microelectrodes in the neuropil. website-files.com

This compound, in contrast, provides high spatial resolution, enabling the visualization and study of synaptic activity at individual presynaptic terminals. nih.govsigmaaldrich.comworldscientific.comresearchgate.net This allows for the analysis of local activity and modulation of monoamine transmission at specific sites. worldscientific.com

Interestingly, this compound possesses an electroactive phenolic group, allowing it to be detected by amperometry. worldscientific.comresearchgate.netnih.govresearchgate.net This property has enabled the coupling of amperometry and optical recording of this compound release, providing a means to measure quantal neurosecretion with both high spatial (optical) and temporal (electrochemical) resolution. worldscientific.comresearchgate.netnih.govresearchgate.netens.fr This coupled approach can help distinguish different types of optical signals and assign fluorescence changes to real exocytotic events. nih.govresearchgate.net The ability to measure both fluorescence and electrochemical signals from this compound offers a powerful approach to overcome limitations inherent in each technique alone. doi.org

Applicability Challenges in Specific Neuronal Culture Models

While this compound has been successfully applied in various research settings, including acute mouse brain slices nih.govpnas.orgelifesciences.orgabcam.com and certain cell models like PC12 cells and differentiated SH-SY5Y neuroblastoma cells doi.orgresearchgate.net, challenges exist regarding its consistent applicability in all neuronal culture models.

One notable challenge reported is the inability to observe this compound uptake in some dopamine cell cultures. pnas.orgresearchgate.netresearchgate.net This issue was observed despite this compound accumulation being clearly DAT-dependent in striatal brain slices. pnas.org The lack of uptake in these specific culture models might be attributed to potentially lower levels of DAT or VMAT2 expression in cultured postnatal neurons compared to brain tissue. pnas.org

However, other studies demonstrate successful this compound uptake and utility in cultured neurons. For instance, this compound has been used in PC12 cells to study vesicular uptake and release, showing partial replacement of endogenous dopamine in secretory vesicles. doi.orgresearchgate.net It has also been applied to differentiated SH-SY5Y neuroblastoma cells. researchgate.net More recently, this compound uptake and function have been demonstrated in highly enriched human induced pluripotent stem cell (hiPSC)-derived midbrain dopaminergic neurons, where it showed basal uptake and a KCl-stimulated increase in fluorescence, both inhibited by the DAT inhibitor nomifensine (B1679830). biorxiv.org This suggests that the success of this compound application in neuronal cultures can be highly dependent on the specific culture model, differentiation protocol, and the resulting expression levels of relevant transporters.

The following table presents data on this compound uptake in different models:

| Model | This compound Uptake Observed | Notes | Source |

| Mouse acute brain slices (Striatum) | Yes | DAT-dependent | nih.govpnas.org |

| Some Dopamine Cell Cultures (Postnatal) | No | Possibly due to lower DAT/VMAT2 levels | pnas.orgresearchgate.netresearchgate.net |

| PC12 cells | Yes | Uptake into secretory vesicles, partially replaces dopamine | doi.orgresearchgate.net |

| Differentiated SH-SY5Y neuroblastoma cells | Yes | researchgate.net | |

| hiPSC-derived midbrain dopaminergic neurons | Yes | Basal uptake, KCl-stimulated increase, inhibited by nomifensine (DAT) | biorxiv.org |

Future Directions and Conceptual Extensions in Ffn102 Research

Development of Related Analogs and Derivatives

Building upon the success of FFN102, future research is directed towards the development of related analogs and derivatives with tailored properties. This includes designing probes with improved fluorescence characteristics, enhanced selectivity for specific transporters or vesicle populations, and modified chemical properties for compatibility with different experimental techniques. The development of pH-sensitive FFNs, including this compound, was achieved through systematic molecular design integrating elements for VMAT recognition and ratiometric optical pH sensing. researchgate.net Efforts are ongoing to improve the "flash" signal and characterize the release and uptake kinetics of specific FFNs, as well as to develop FFNs for neurotransmitters other than dopamine (B1211576). acs.org For example, FFN246 has been introduced as an expansion of the FFN platform to the serotonergic system, demonstrating the potential for developing FFNs for other monoamines like serotonin (B10506) by combining appropriate fluorophores with the relevant recognition elements. nih.gov

Integration with Novel Imaging Modalities (e.g., Magnetic Resonance False Neurotransmitters)

While fluorescence microscopy with FFNs provides high spatial and temporal resolution for studying neurotransmitter dynamics at the synaptic level, its application in vivo is limited by the biopenetrance of light, particularly for deeper brain structures. nih.govacs.orgnih.gov To overcome this limitation, future directions involve integrating the false neurotransmitter concept with other imaging modalities, such as magnetic resonance imaging (MRI) and magnetic resonance spectroscopy (MRS). nih.govacs.orgnih.gov This has led to the development of magnetic resonance false neurotransmitters (MFNs). nih.govacs.org The design principles for MFNs include being a valid false neurotransmitter and possessing a 19F-substituent near a pH-sensing functional group with a pKa suitable for detecting changes within vesicles. acs.org MFN103, for instance, has been developed as a dual fluorescent and magnetic resonance false neurotransmitter, demonstrating the feasibility of this approach, although further optimization is required for successful measurement in cells by resonance imaging. nih.govacs.org Such advancements could enable the study of neurotransmitter storage and release in deeper brain regions in living animals and potentially in humans. nih.govacs.orgnih.gov

Exploration of this compound in Non-Neuronal Cell Systems (e.g., Neutrophil Research)

While this compound and other FFNs have been primarily utilized in neuronal and neuroendocrine cell systems due to their targeting of DAT and VMAT2, which are abundant in these cells, there is growing interest in exploring their application in non-neuronal cell types that express these transporters or exhibit similar vesicular trafficking mechanisms. Recent research has explored the use of FFNs, including this compound, in neutrophils. biorxiv.org Neutrophils have been shown to take up, store, and process catecholamines, and VMAT2 is involved in this uptake. biorxiv.org this compound's pH-sensitive fluorescence has been used to support the observation of exocytosis of vesicle content from neutrophils upon stimulation, indicating that VMAT2-positive vesicles play a central role in this process. biorxiv.org This suggests that this compound can be a valuable tool for studying catecholamine trafficking and release in immune cells, potentially uncovering novel roles for neurotransmitter systems outside the nervous system.

Potential for Advancing Drug Discovery Platforms for Transporter Function

The ability of this compound to selectively target and report on the activity of DAT and VMAT2 makes it a promising tool for advancing drug discovery platforms aimed at these transporters. FFNs like FFN206 have been used to develop high-throughput screening assays for monitoring VMAT2-mediated vesicular packaging and investigating the effects of pharmacological and environmental compounds on vesicular uptake. acs.org this compound's properties, including its uptake by DAT and VMAT2 and its pH-dependent fluorescence, could be leveraged in similar screening platforms to identify and characterize novel compounds that modulate the function of these transporters. tocris.combio-techne.comrndsystems.compnas.orgnih.gov This could be particularly relevant for disorders associated with dysregulated monoamine neurotransmission, such as Parkinson's disease, schizophrenia, and drug addiction. pnas.orgnih.gov

Unveiling Further Aspects of Neurotransmitter Trafficking and Dynamics

This compound has already provided significant insights into neurotransmitter trafficking and dynamics, including the visualization of release from individual presynaptic terminals and the identification of functional heterogeneity among synapses. pnas.orgacs.orgelifesciences.orgworldscientific.comnih.gov Future research utilizing this compound and its derivatives aims to unveil further intricate aspects of these processes. This includes a more detailed characterization of the release and uptake kinetics of FFNs and how these relate to endogenous neurotransmitters. acs.org The use of pH-sensitive FFNs like this compound can help in understanding the pH dynamics within secretory vesicles during the exocytosis cycle. pnas.orgelifesciences.orgelifesciences.org Furthermore, combining FFN imaging with other techniques, such as electrochemistry, as demonstrated by the coupled use of this compound with amperometry and TIRF-microscopy, can provide a more comprehensive real-time monitoring of single exocytotic events with high spatial and temporal resolution, offering new possibilities for investigating exocytotic mechanisms. researchgate.networldscientific.comresearchgate.netens.fr this compound has also been used to study somatodendritic dopamine dynamics and synaptic activity in sparsely innervated brain regions, revealing differences in release properties. pnas.orgnih.govelifesciences.orgelifesciences.orgpnas.orgnih.gov Continued research with this compound and advanced imaging techniques can provide deeper understanding of the microanatomy and functional plasticity of the nervous system in both health and disease. pnas.orgresearchgate.net

Q & A

Q. How does FFN102 achieve selective labeling of dopaminergic neurons in brain tissue?

this compound is a substrate for both the dopamine transporter (DAT) on the plasma membrane and the vesicular monoamine transporter 2 (VMAT2) on synaptic vesicles. This dual transport mechanism enables selective accumulation in dopaminergic neurons. Its pH-sensitive fluorescence (enhanced in neutral extracellular environments) allows real-time tracking of vesicular release during exocytosis. Experimental validation includes co-administration with DAT/VMAT2 inhibitors (e.g., nomifensine or reserpine) to confirm specificity .

Q. What experimental parameters are critical for optimizing this compound use in dopamine release imaging?

Key parameters include:

- Incubation : 10–15 μM this compound for 10–30 minutes in acute brain slices.

- Stimulation : High-frequency electrical pulses (e.g., 15 Hz) or KCl (40 mM) to evoke exocytosis.

- Imaging : Two-photon microscopy (760–875 nm excitation) to capture dynamic fluorescence changes.

- Controls : Include TTX (1 μM) to assess action potential-independent release and vehicle controls for baseline calibration .

Q. How is this compound fluorescence data quantified to measure synaptic activity?

Fluorescence loss (destaining) upon stimulation is analyzed using:

- ImageJ macros for Z-axis drift correction.

- Matlab scripts for spot detection and colocalization analysis (e.g., comparing this compound with FM 1-43 signals).

- Volocity 4.4 or similar software for time-lapse intensity measurements. Normalize data to initial fluorescence (F/F₀) to account for baseline variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-derived data regarding action potential dependence of dopamine release?

Contradictions arise from mixed observations of TTX-sensitive vs. TTX-insensitive release. To address this:

- TTX application : Block voltage-gated sodium channels to isolate action potential-independent release (e.g., spontaneous vesicle fusion).

- Quantitative comparison : Calculate the percentage of TTX-sensitive release (e.g., 15.6% in midbrain slices) and correlate with synaptic activity markers like FM 1-43.

- Contextual factors : Consider regional differences (e.g., soma vs. terminals) and stimulation protocols .

Q. What strategies validate this compound-specific labeling in dopaminergic synaptic terminals?

Use activity-dependent colocalization with FM 1-43:

- Load FM 1-43 via high-frequency stimulation, then incubate with this compound.

- Evoke release with KCl; FM 1-43 fluorescence loss confirms active terminals.

- Colocalized this compound/FM 1-43 puncta (white circles in imaging) validate specificity.

- Pharmacological blockers (e.g., DAT inhibitors) further confirm this compound selectivity .

Q. How does this compound's pH sensitivity influence the interpretation of exocytosis measurements?

this compound fluoresces more brightly in neutral pH (extracellular space) than in acidic vesicles. This property allows:

- Direct measurement of vesicle fusion : Increased fluorescence indicates release into the extracellular matrix.

- Calibration controls : Pre-incubate slices with pH-adjusted buffers to establish fluorescence-pH response curves.

- Artifact mitigation : Monitor extracellular pH shifts during experiments (e.g., caused by metabolic activity) .

Q. What methodological challenges arise when using this compound to study synaptic plasticity?

Challenges include:

- Photobleaching : Minimize laser exposure and use photostable mounting media.

- Signal-to-noise ratio : Optimize dye concentration (avoid >50 μM to prevent nonspecific labeling).

- Temporal resolution : Use high-speed imaging (≥2 fps) to capture rapid release kinetics.

- Data normalization : Account for heterogeneous vesicle pools by analyzing destaining rates across multiple trials .

Best Practices for Experimental Design

Q. What controls are essential for ensuring reproducibility in this compound-based studies?

- Pharmacological controls : DAT/VMAT2 inhibitors (e.g., GBR12909, reserpine) to confirm transport specificity.

- Activity controls : TTX (1 μM) to distinguish spontaneous vs. evoked release.

- pH controls : Buffer slices to maintain physiological pH (7.4) during imaging.

- Blind analysis : Process data without prior knowledge of treatment groups to reduce bias .

Q. How should researchers address variability in this compound uptake across neuronal subtypes?

- Regional calibration : Establish uptake baselines in distinct brain regions (e.g., ventral midbrain vs. striatum).

- Cross-validation : Combine this compound with immunohistochemistry for tyrosine hydroxylase (TH) or DAT antibodies.

- Quantitative thresholds : Define fluorescence intensity cutoffs for positive labeling based on control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.